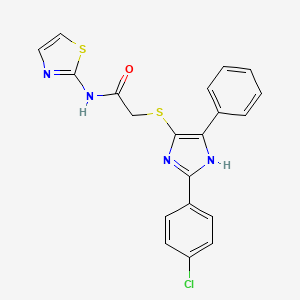

2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the 4-chlorophenyl group suggests potential for significant biological activity, as chlorinated aromatic compounds often exhibit a range of pharmacological properties.

Synthesis Analysis

The synthesis of related imidazole derivatives has been reported in the literature. For instance, compounds with a 4-chlorophenyl moiety have been synthesized by reacting aromatic aldehydes or aryl isothiocyanates with 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide, which itself is prepared from 4-chlorobenzaldehyde and acetylglycine . The structures of these compounds were confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of a related 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been described, with the chlorophenyl ring oriented at an angle of 7.1° with respect to the thiazole ring . This orientation could influence the biological activity of the compound by affecting its ability to interact with biological targets.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be inferred from the synthesis methods and the functional groups present in the molecule. The thioether linkage in the compound suggests potential for further chemical modifications, such as S-alkylation or oxidation. The acetamide group could also undergo hydrolysis or participate in condensation reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide are not provided, related compounds have been evaluated for their antioxidant properties . The in vitro effects on rat liver microsomal lipid peroxidation levels and ethoxyresorufin O-deethylase activities were determined, along with free radical scavenging properties. These assays provide insight into the potential pharmacological applications of the compound and its derivatives.

Wissenschaftliche Forschungsanwendungen

Antitumor and Anticancer Activity

- Synthesized derivatives of this compound were evaluated for their potential antitumor activity against human tumor cell lines derived from nine neoplastic diseases. Notably, specific compounds exhibited considerable anticancer activity against some cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

- Another study focused on the synthesis of derivatives with anticipated anticancer activities. Selected compounds were tested against a panel of different human tumor cell lines, where compounds showed high activity against melanoma-type cell lines, suggesting their potential use in melanoma therapy (Duran & Demirayak, 2012).

Antibacterial Agents

- Research has also explored the synthesis of derivatives as potential antibacterial agents. Some compounds demonstrated moderate to good activity against gram-positive and gram-negative bacteria, indicating their use in addressing bacterial infections (Desai, Shah, Bhavsar, & Saxena, 2008).

Molecular Structure and Stability Studies

- The acidity constants of newly synthesized drug precursors were determined, offering insights into their molecular stability and protonation sites. Such studies are crucial for understanding the pharmacokinetic properties of drug candidates (Duran & Canbaz, 2013).

- Another study detailed the molecular structure of a closely related acetamide, providing data on intermolecular interactions and crystal formation, which is essential for drug formulation and stability analysis (Saravanan et al., 2016).

Zukünftige Richtungen

Thiazoles are an important class of compounds in medicinal chemistry due to their wide range of biological activities . Therefore, the design and synthesis of new thiazole derivatives, including “2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide”, could be a promising direction for future research .

Wirkmechanismus

Imidazole derivatives

Imidazole ring is a crucial component of important biological compounds such as histamine and histidine. Imidazole derivatives have been reported to possess a wide range of pharmacological activities, including antifungal, antimicrobial, and anti-inflammatory effects .

Thiazole derivatives

Thiazole is a heterocyclic compound that is found in many notable drugs, including penicillin and cephalosporin. Thiazole derivatives have been found to exhibit diverse biological activities, such as analgesic and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

2-[[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4OS2/c21-15-8-6-14(7-9-15)18-24-17(13-4-2-1-3-5-13)19(25-18)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDVNFSEXRJDID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B2526000.png)

![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)

![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2526002.png)

![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2526006.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2526010.png)

![2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B2526012.png)

![Methyl 2-amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2526016.png)

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2526019.png)

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2526021.png)